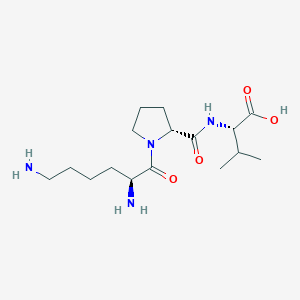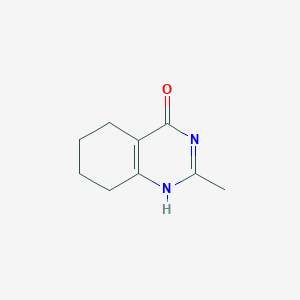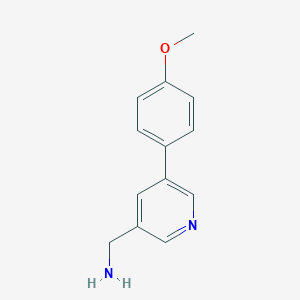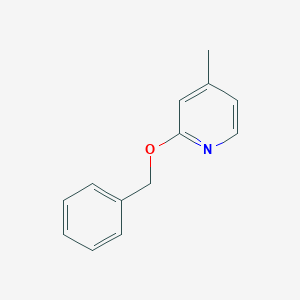
2-(Benzyloxy)-4-methylpyridine
Vue d'ensemble
Description
2-(Benzyloxy)-4-methylpyridine is an organic compound with the chemical formula C12H13NO. It is commonly used in scientific research as a building block for the synthesis of various compounds. The compound has a wide range of potential applications in the field of medicinal chemistry, and its synthesis method has been extensively studied.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-4-methylpyridine is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes involved in cell signaling pathways. The compound has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It may also inhibit other enzymes involved in cellular processes such as DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Benzyloxy)-4-methylpyridine are not well characterized. However, it is believed to have potential applications in the treatment of cancer and other diseases. The compound may also have other effects on cellular processes such as DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Benzyloxy)-4-methylpyridine in lab experiments is its versatility as a building block for the synthesis of various compounds. The compound is relatively easy to synthesize and purify, making it a useful tool for medicinal chemists and other researchers. However, one limitation of using the compound is its potential toxicity and lack of specificity for certain enzymes. Careful experimentation and safety precautions are necessary when working with the compound.
Orientations Futures
There are many potential future directions for research involving 2-(Benzyloxy)-4-methylpyridine. One area of research could involve the synthesis of novel inhibitors of specific enzymes involved in cancer cell growth and proliferation. Another area of research could involve the development of more specific and less toxic inhibitors of protein kinase C and other cellular signaling pathways. Additionally, the compound could be used as a building block for the synthesis of other compounds with potential applications in drug discovery and development.
Applications De Recherche Scientifique
2-(Benzyloxy)-4-methylpyridine has been widely used as a building block in the synthesis of various compounds. It has been used to synthesize novel inhibitors of protein kinase C, which is involved in the regulation of cell growth and differentiation. The compound has also been used in the synthesis of potential anti-tumor agents, which target specific enzymes involved in cancer cell growth and proliferation.
Propriétés
Numéro CAS |
102336-06-1 |
|---|---|
Nom du produit |
2-(Benzyloxy)-4-methylpyridine |
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
4-methyl-2-phenylmethoxypyridine |
InChI |
InChI=1S/C13H13NO/c1-11-7-8-14-13(9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clé InChI |
YPPRQODDUQIRCP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)OCC2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=NC=C1)OCC2=CC=CC=C2 |
Synonymes |
2-phenylmethyloxy-4-methylpyridine |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



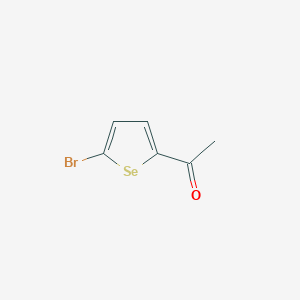

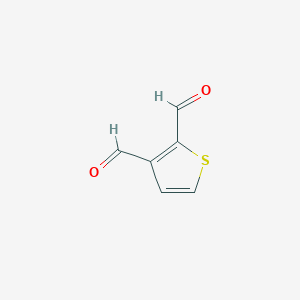

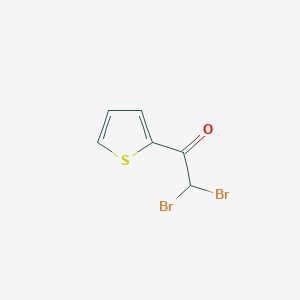
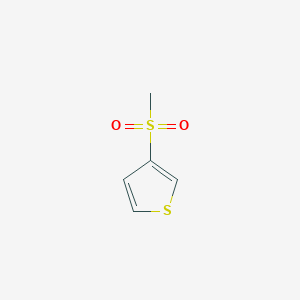

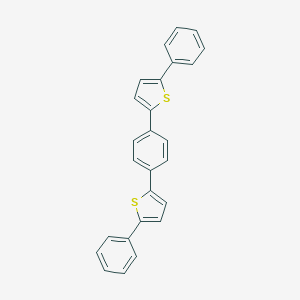
![2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B186602.png)

